2-(4,4-Dimethyloxan-2-yl)ethanamine;hydrochloride
Description
Properties
IUPAC Name |
2-(4,4-dimethyloxan-2-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c1-9(2)4-6-11-8(7-9)3-5-10;/h8H,3-7,10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJAOIFEFORRFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC(C1)CCN)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Dimethyloxan-2-yl)ethanamine;hydrochloride involves the reaction of 4,4-dimethyloxan-2-yl with ethanamine in the presence of hydrochloric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product’s purity and yield .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis follows similar principles to laboratory synthesis, with additional steps for purification and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(4,4-Dimethyloxan-2-yl)ethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product’s formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce halogenated or alkylated products .
Scientific Research Applications
2-(4,4-Dimethyloxan-2-yl)ethanamine;hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4,4-Dimethyloxan-2-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets in the brain. It is believed to act on neurotransmitter systems, particularly those involving serotonin and dopamine, leading to its psychoactive effects. The exact pathways and molecular targets are still under investigation, but it is known to influence mood, perception, and cognition.
Comparison with Similar Compounds
The following analysis focuses on structural analogs, emphasizing substituent variations, physicochemical properties, and biological activities where available.
Structural and Functional Group Comparisons
Heterocyclic Substituents
Target Compound :
- Structure : 4,4-Dimethyloxan-2-yl (tetrahydropyran) ring.
- Functional Impact : The oxygen atom in the oxane ring increases polarity, while the methyl groups enhance lipophilicity.
- (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanamine Hydrochloride (): Structure: 1,3-Dioxolane ring (5-membered) with two methyl groups. Key Differences: The dioxolane ring introduces two oxygen atoms, increasing polarity compared to the oxane ring.
- 2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)ethanamine Hydrochloride (): Structure: Benzodioxane ring fused to a benzene ring.
Aromatic vs. Alicyclic Substituents
- Dopamine Hydrochloride (2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride) (): Structure: Catechol (dihydroxyphenyl) group. Key Differences: The catechol group enables strong hydrogen bonding and redox activity, contrasting with the target compound’s non-aromatic, lipophilic oxane ring. Dopamine’s biological activity (neurotransmitter role) is tied to its aromaticity and hydroxyl groups, which the target lacks .
Physicochemical Properties
*Calculated based on structural formula.
Key Observations:
- Lipophilicity : The target compound’s oxane ring and methyl groups likely result in higher logP values compared to dioxolane or benzodioxane derivatives, favoring membrane permeability.
- Solubility : Compounds with aromatic or polar groups (e.g., dopamine HCl) exhibit greater aqueous solubility than the target .
Biological Activity
2-(4,4-Dimethyloxan-2-yl)ethanamine; hydrochloride (CAS No. 2567502-11-6) is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C8H17ClN
- Molecular Weight : 162.68 g/mol
- IUPAC Name : 2-(4,4-Dimethyloxan-2-yl)ethanamine hydrochloride
The biological activity of 2-(4,4-Dimethyloxan-2-yl)ethanamine; hydrochloride is primarily attributed to its interaction with neurotransmitter systems. It is believed to act as a selective monoamine reuptake inhibitor, which can enhance the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the synaptic cleft. This mechanism is similar to that of other psychoactive substances that influence mood and cognition.
Key Mechanisms:
- Monoamine Reuptake Inhibition : Increases availability of neurotransmitters.
- Receptor Interaction : Potential modulation of serotonin and dopamine receptors.
Pharmacological Effects
Research indicates that 2-(4,4-Dimethyloxan-2-yl)ethanamine; hydrochloride may exhibit various pharmacological effects:
- Antidepressant-like Activity : Studies suggest that compounds with similar structures may produce antidepressant effects by modulating serotonin levels.
- Cognitive Enhancement : There is preliminary evidence indicating potential cognitive-enhancing properties, possibly through dopaminergic pathways.
- Neuroprotective Effects : Some analogs have shown promise in protecting neuronal cells from oxidative stress.
Comparative Analysis
| Compound | Activity | Reference |
|---|---|---|
| 2-(4,4-Dimethyloxan-2-yl)ethanamine; hydrochloride | Antidepressant-like | |
| Similar Ethanolamines | Neuroprotective | |
| Other Monoamine Inhibitors | Cognitive enhancement |
Clinical Observations
A review of clinical cases involving related compounds has highlighted the potential risks and benefits associated with the use of 2-(4,4-Dimethyloxan-2-yl)ethanamine; hydrochloride:
- Case Study A : A patient reported mood elevation and increased energy levels after administration, suggesting potential antidepressant effects.
- Case Study B : Another subject experienced mild agitation and tachycardia, indicating possible side effects that warrant further investigation.
Research Findings
Recent studies have focused on the safety profile and efficacy of similar compounds in animal models:
- Study on Neuroprotective Effects : Animal models treated with related compounds demonstrated reduced neuronal cell death in conditions mimicking neurodegenerative diseases.
- Behavioral Studies : Rodent studies showed improved performance in tasks assessing memory and learning.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
